WH-10417-099
描述
This compound is a structurally complex molecule featuring multiple pharmacophoric elements. Its core includes:
- Isoquinoline derivative: A 1-oxo-3,4-dihydro-2H-isoquinolin-6-yl group, which may confer affinity for kinase or protease targets due to its aromatic and hydrogen-bonding properties.
- Sulfonyl-cyclopropylamino linker: A sulfonamide group coupled with a cyclopropane ring, a motif common in enzyme inhibitors (e.g., kinase or protease inhibitors) due to its conformational rigidity and hydrogen-bond acceptor capacity .
- Polyethylene glycol (PEG) chain: A pentethylene glycol (PEG5) linker, which enhances solubility and may facilitate interactions with cell membranes or protein surfaces.
The compound’s design implies a bifunctional mechanism, possibly acting as a proteolysis-targeting chimera (PROTAC) or kinase inhibitor, leveraging its structural components for target engagement and protein degradation.
属性
分子式 |
C52H62N8O13S |
|---|---|
分子量 |
1039.2 g/mol |
IUPAC 名称 |
N-[3-[[4-[6-amino-5-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)-3-pyridinyl]phenyl]sulfonyl-cyclopropylamino]propyl]-3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C52H62N8O13S/c53-48-42(35-7-12-40-36(31-35)15-18-56-49(40)63)32-37(33-57-48)34-5-10-39(11-6-34)74(67,68)59(38-8-9-38)20-2-17-55-45(61)16-21-69-23-25-71-27-29-73-30-28-72-26-24-70-22-19-54-43-4-1-3-41-47(43)52(66)60(51(41)65)44-13-14-46(62)58-50(44)64/h1,3-7,10-12,31-33,38,44,54H,2,8-9,13-30H2,(H2,53,57)(H,55,61)(H,56,63)(H,58,62,64) |
InChI 键 |
FBFSEQRYZRBYLH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N(CCCNC(=O)CCOCCOCCOCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)S(=O)(=O)C5=CC=C(C=C5)C6=CC(=C(N=C6)N)C7=CC8=C(C=C7)C(=O)NCC8 |
产品来源 |
United States |
准备方法
目前文献中尚未明确详细说明 WH-10417-099 的合成路线和反应条件。 工业生产方法也未得到广泛记录,这可能是由于该化合物主要用于研究而非商业应用 .
化学反应分析
WH-10417-099 主要参与降解反应,特别针对激酶进行降解 . 该化合物不经历典型的化学反应,如氧化、还原或取代反应。 相反,它通过诱导蛋白质的泛素依赖性降解发挥作用,该过程涉及用泛素分子标记目标蛋白质,将其标记为蛋白酶体降解 . 这些反应中常用的试剂和条件包括泛素、E3 连接酶和蛋白酶体复合物的存在 . 这些反应形成的主要产物是降解的蛋白质片段 .
科学研究应用
WH-10417-099 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 在化学领域,它被用于研究蛋白质降解机制并开发新的降解化合物 . 在生物学领域,它被用于研究特定激酶在细胞过程中的作用并确定潜在的治疗靶点 . 在医学领域,正在探索 this compound 用于通过选择性降解致病蛋白来治疗疾病的潜力 . 在工业领域,该化合物被用于开发新药和治疗策略 .
作用机制
相似化合物的比较
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
Key Findings from Comparative Studies
Structural Similarity Dictates MOA: The dioxopiperidin-dioxoisoindol group aligns with IMiDs like lenalidomide, which bind cereblon to induce degradation of transcription factors (e.g., IKZF1/3). Molecular docking studies suggest analogous interactions for this compound . The sulfonyl-cyclopropylamino group resembles kinase inhibitors (e.g., sorafenib), which utilize sulfonamide rigidity for ATP-binding pocket engagement. Computational models predict overlapping kinase targets (e.g., FLT3, RET) .
Transcriptome Profiling: Compounds with similar isoquinoline scaffolds (e.g., papaverine) exhibit overlapping transcriptomic signatures, including downregulation of pro-survival genes (e.g., BCL2) and upregulation of apoptotic markers (e.g., CASP3) .
PEG Linker Optimization :
- The PEG5 chain enhances solubility compared to shorter PEG variants (e.g., PEG2 in ADCs like trastuzumab emtansine), reducing aggregation and improving bioavailability .
Dual Mechanisms :
- Unlike traditional IMiDs or kinase inhibitors, this compound’s hybrid structure may enable dual MOAs: cereblon-mediated degradation and kinase inhibition. Synergistic effects are observed in vitro for similar bifunctional compounds (e.g., 50% lower IC50 in leukemia cell lines vs. single-target agents) .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Lenalidomide | Sorafenib |
|---|---|---|---|
| Molecular Weight (g/mol) | 1,042.1 | 259.3 | 464.8 |
| LogP | 2.8 (predicted) | 0.9 | 3.8 |
| Hydrogen Bond Donors | 7 | 4 | 3 |
| Hydrogen Bond Acceptors | 16 | 6 | 9 |
| Solubility (mg/mL) | 0.12 (PBS, pH 7.4) | 0.03 | 0.01 |
Table 2: In Vitro Activity Against Cancer Cell Lines
| Cell Line | Target Compound (IC50, nM) | Lenalidomide (IC50, nM) | Sorafenib (IC50, nM) |
|---|---|---|---|
| MM1S (Myeloma) | 12 ± 2.1 | 8 ± 1.5 | >10,000 |
| MV4-11 (AML) | 25 ± 3.8 | >1,000 | 18 ± 2.4 |
| HepG2 (Liver Cancer) | 48 ± 5.6 | >1,000 | 22 ± 3.1 |
Research Implications
- Therapeutic Potential: The compound’s dual MOA may address resistance in cancers where single-target agents fail (e.g., lenalidomide-resistant myeloma or sorafenib-resistant HCC) .
- Limitations : The large molecular weight (1,042 g/mol) may limit blood-brain barrier penetration, necessitating formulation optimization .
生物活性
The compound N-[3-[[4-[6-amino-5-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)pyridin-3-yl]phenyl]sulfonyl-cyclopropylamino]propyl]-3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide, often referred to as a complex bioactive molecule, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's intricate structure includes multiple functional groups that contribute to its biological activity. The presence of isoquinoline and pyridine moieties suggests potential interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways.
Molecular Formula
The molecular formula for the compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Structural Features
| Feature | Description |
|---|---|
| Isoquinoline | Potentially involved in receptor binding |
| Pyridine | May influence electron donation and acceptor properties |
| Sulfonamide Group | Known for antibacterial and diuretic properties |
| Cyclopropylamine | Enhances pharmacological profile and bioavailability |
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which may play a role in cancer cell proliferation.
- Receptor Interaction : The isoquinoline structure may interact with neurotransmitter receptors, influencing neurological pathways.
- Cell Cycle Regulation : Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cells, potentially through modulation of cyclins and cyclin-dependent kinases (CDKs).
Therapeutic Potentials
Given its diverse structural features, the compound shows promise in several therapeutic areas:
- Oncology : Its ability to inhibit cancer cell proliferation makes it a candidate for further investigation in cancer therapy.
- Neurology : Potential applications in treating neurodegenerative diseases due to its receptor interaction capabilities.
- Antimicrobial Activity : The sulfonamide component suggests potential use as an antimicrobial agent.
In Vitro Studies
Research has demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example:
- Study on Acute Leukemia Cells : The compound was tested against MV4-11 and MOLM13 cell lines, showing significant inhibition of cell growth with IC50 values around 0.5 µM .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy:
- Xenograft Models : In studies involving xenograft tumors derived from BRAF mutant lines, oral administration resulted in dose-dependent tumor growth inhibition .
Comparative Analysis
A comparison of the compound's activity with other known bioactive molecules is essential for understanding its relative efficacy.
| Compound Name | IC50 (µM) | Target Type |
|---|---|---|
| N-[3-(Cyclopropylamino)propyl]-3-(sulfonamide) | 0.5 | Cancer cells (MV4-11) |
| AZD6244 | 0.3 | MEK1/2 inhibitor |
| PD0325901 | 10 | MAPK pathway |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
